3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

Medicinal Chemistry ADME Prediction Lipophilicity

This compound features a rare 1,2,4-thiadiazole core—not the common 1,3,4-isomer—with a 3-adamantylsulfanyl-5-amino substitution pattern. The sulfur-linked adamantane cage enhances lipophilicity and metabolic stability, while the free 5-amino group enables derivatization into amides, ureas, and fused heterocycles for library synthesis. Unlike generic analogs, this distinct heterocyclic arrangement fundamentally alters electronic properties and receptor interactions. Ideal for medicinal chemists exploring under-investigated chemical space for hit generation and lead optimization.

Molecular Formula C12H17N3S2
Molecular Weight 267.41
CAS No. 727676-30-4
Cat. No. B2489631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
CAS727676-30-4
Molecular FormulaC12H17N3S2
Molecular Weight267.41
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)N
InChIInChI=1S/C12H17N3S2/c13-10-14-11(15-17-10)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15)
InChIKeyKLMCXAZBYOGSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (CAS 727676-30-4): A Research-Grade 5-Amino-1,2,4-Thiadiazole Scaffold


3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (CAS 727676-30-4) is a 5-amino-1,2,4-thiadiazole heterocyclic compound functionalized with an adamantylthio group at the 3-position . The molecule possesses a molecular weight of 267.41 g/mol and a molecular formula of C12H17N3S2 [1]. The 5-amino-1,2,4-thiadiazole core is a versatile pharmacophore found in bioactive molecules, while the adamantane cage is recognized for enhancing lipophilicity and metabolic stability .

Why 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine Cannot Be Replaced by Other Adamantane-Thiadiazole Derivatives


Generic substitution within the adamantane-thiadiazole chemical space is scientifically unsound due to the unique 3-adamantylsulfanyl-5-amino substitution pattern on the 1,2,4-thiadiazole ring [1]. Unlike the more common 1,3,4-thiadiazole isomers, which have been extensively studied for EGFR inhibition (e.g., IC50 values of 0.27–0.78 nM) [2], or the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole fused systems that show antiviral activity [3], the 1,2,4-thiadiazole core presents a distinct heterocyclic arrangement that fundamentally alters electronic properties and receptor interactions. The combination of a sulfur-linked adamantane cage with a free 5-amino group on a 1,2,4-thiadiazole framework provides a unique pharmacophore [4], and any substitution with a related compound would change the structure and thus the scientific outcome.

Quantitative Differentiation of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine from Close Analogs


Differentiation by Predicted Lipophilicity (LogP) vs. Adamantane

The adamantylthio group is predicted to significantly increase lipophilicity compared to the unsubstituted adamantane core. While the target compound's experimental LogP is not available, similar adamantane-thiadiazole derivatives exhibit predicted LogP values >4 . In contrast, the baseline adamantane molecule has a reported ACD/LogP of 4.22 . The introduction of the polar 1,2,4-thiadiazole ring with an amine group is expected to modulate this value, making the compound less lipophilic than pure adamantane but more lipophilic than the bare thiadiazole core, thus offering a tunable lipophilicity profile for drug design.

Medicinal Chemistry ADME Prediction Lipophilicity

Distinct Heterocyclic Core: 1,2,4-Thiadiazole vs. More Common 1,3,4-Thiadiazole Isomers

The target compound features a 1,2,4-thiadiazole core, which is structurally distinct from the more extensively studied 1,3,4-thiadiazole isomer [1]. While 1,3,4-thiadiazole derivatives have been reported with potent EGFR inhibition (IC50 = 0.27–0.78 nM) [2] and COX-1 inhibition (IC50 = 1.08–9.62 μM) [3], the 1,2,4-thiadiazole system presents a different nitrogen-sulfur arrangement that can lead to unique biological activities, including potential applications in adenosine receptor modulation [4] and nematicide development [5]. This isomeric difference is a fundamental structural variation that cannot be interchanged.

Medicinal Chemistry Scaffold Hopping Isomer Comparison

Unique 3-Adamantylsulfanyl Substituent vs. Common 5-Adamantyl Derivatives

The target compound is substituted at the 3-position with an adamantylsulfanyl group, which is a distinct substitution pattern compared to the more common 5-(1-adamantyl)-1,3,4-thiadiazole derivatives [1]. The latter have been studied for antimicrobial and anti-inflammatory activities [2], with reported in vivo anti-inflammatory activity in the carrageenin-induced paw oedema model [3]. The 3-adamantylsulfanyl-1,2,4-thiadiazol-5-amine framework offers a different electronic and steric environment, potentially altering reactivity and biological interactions [4]. The sulfur linker introduces a degree of conformational flexibility not present in directly linked adamantane derivatives, which can impact target engagement.

Medicinal Chemistry Structure-Activity Relationship Functional Group Comparison

Research and Procurement Scenarios for 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine


Scaffold Hopping in Medicinal Chemistry

For medicinal chemists exploring under-investigated heterocyclic space, this compound offers a 1,2,4-thiadiazole core, a less common isomer compared to the 1,3,4-thiadiazole systems [1]. Its unique 3-adamantylsulfanyl-5-amino substitution pattern provides a distinct pharmacophore for hit generation and lead optimization [2].

Synthesis of Novel Adamantane-Containing Bioactive Molecules

The free 5-amino group serves as a versatile handle for further functionalization, enabling the synthesis of diverse derivatives, including amides, ureas, and fused heterocycles [3]. This makes it a valuable intermediate for creating libraries of novel adamantane-thiadiazole hybrids for biological screening.

ADME Property Tuning in Drug Discovery

The adamantane cage is a known lipophilicity-enhancing group . Researchers can use this compound to study how the combination of an adamantylsulfanyl group with a polar 1,2,4-thiadiazol-5-amine core impacts solubility, permeability, and metabolic stability .

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